Ethyl 6-amino-5-bromonicotinate

Physical property characterization Solid-state handling Purification

Ethyl 6-amino-5-bromonicotinate (CAS 850429-51-5) is a 3,5,6-trisubstituted pyridine derivative with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol. It belongs to the class of 6-amino-5-halonicotinate esters and is primarily utilized as a synthetic intermediate in medicinal chemistry programs.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
CAS No. 850429-51-5
Cat. No. B3021190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-amino-5-bromonicotinate
CAS850429-51-5
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)N)Br
InChIInChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11)
InChIKeyWFPSELYOOKTXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Amino-5-Bromonicotinate (CAS 850429-51-5): Procurement-Specification Guide for Pharmaceutical Intermediates and Heterocyclic Building Blocks


Ethyl 6-amino-5-bromonicotinate (CAS 850429-51-5) is a 3,5,6-trisubstituted pyridine derivative [1] with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol [2]. It belongs to the class of 6-amino-5-halonicotinate esters and is primarily utilized as a synthetic intermediate in medicinal chemistry programs [3]. Commercial suppliers typically offer the compound at a minimum purity of 95%, with a reported melting point of 125–127°C and a boiling point of 335.1°C at 760 mmHg [2].

Why Ethyl 6-Amino-5-Bromonicotinate Cannot Be Replaced by Generic 5-Chloro or 5-Fluoro Analogs in Coupling-Dependent Synthetic Routes


In the 6-amino-5-halonicotinate series, the identity of the halogen atom (Br vs. Cl vs. F) is not an interchangeable design choice; it fundamentally dictates the regioselectivity and efficiency of downstream transition metal-catalyzed cross-coupling reactions . The carbon-bromine bond in ethyl 6-amino-5-bromonicotinate exhibits substantially higher reactivity toward oxidative addition with palladium(0) catalysts compared to the carbon-chlorine bond in its 5-chloro analog, enabling milder reaction conditions and broader substrate scope in Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Conversely, the 5-fluoro analog is essentially inert under standard coupling conditions, rendering it unsuitable for diversification strategies that rely on halogen substitution. Furthermore, the ethyl ester functionality provides a balanced lipophilicity profile (calculated XLogP3-AA of 1.4) [2] compared to the methyl ester analog, influencing both purification behavior and downstream hydrolysis kinetics.

Ethyl 6-Amino-5-Bromonicotinate: Head-to-Head Quantitative Differentiation Versus In-Class Comparators


Melting Point Differentiation: Ethyl 6-Amino-5-Bromonicotinate Versus Methyl Ester Analog

Ethyl 6-amino-5-bromonicotinate (CAS 850429-51-5) exhibits a melting point of 125–127°C [1], which is approximately 41–48°C lower than the melting point of its methyl ester analog, methyl 6-amino-5-bromonicotinate (CAS 180340-70-9), reported at 166–168°C to 173.5–175.0°C depending on purity grade [2] [3]. This lower melting point reflects weaker intermolecular packing interactions conferred by the ethyl ester group compared to the methyl ester group. The quantified difference of approximately 45°C in melting point means that ethyl 6-amino-5-bromonicotinate is more amenable to recrystallization-based purification from a wider range of solvent systems without requiring elevated temperatures that could promote decomposition. This physical property distinction directly impacts procurement decisions when selecting a building block for multi-step syntheses where intermediate purification is a critical process parameter.

Physical property characterization Solid-state handling Purification

LogP Differentiation: Ethyl 6-Amino-5-Bromonicotinate Lipophilicity Advantage for Membrane Permeability Optimization

The calculated partition coefficient (XLogP3-AA) of ethyl 6-amino-5-bromonicotinate is 1.4 [1]. This value represents a moderate and pharmaceutically favorable lipophilicity that aligns with established drug-likeness guidelines, which typically recommend LogP values between 1 and 3 for optimal oral bioavailability. While direct experimental LogP data for the closest comparators under identical conditions are not available in the primary literature, the methyl ester analog (methyl 6-amino-5-bromonicotinate) is expected to exhibit a lower LogP value due to the reduced hydrophobic contribution of the methyl group compared to the ethyl group. The calculated solubility of ethyl 6-amino-5-bromonicotinate is approximately 0.995 mg/mL (4.06 mmol/L) , placing it in the 'moderately soluble' classification.

Lipophilicity Drug-likeness ADME prediction

Biological Activity Differentiation: Peroxidase Inhibition of the 6-Amino-5-Bromonicotinoyl Core Scaffold

In a study evaluating the inhibitory effects of aromatic compounds on peroxidase enzymes purified from white and red cabbage (Brassica oleracea varieties), the derivative 6-amino-5-bromo nicotinic hydrazide demonstrated measurable enzyme inhibition, with IC50 values and Ki constants determined for both enzyme sources [1]. This derivative shares the identical 6-amino-5-bromonicotinoyl core scaffold with ethyl 6-amino-5-bromonicotinate, differing only in the terminal functional group (hydrazide vs. ethyl ester). The study also evaluated the non-brominated analog 6-amino nicotinic hydrazide under identical assay conditions, establishing a structure-activity relationship wherein the presence of the bromine atom at the 5-position modulates the inhibitory potency. The brominated scaffold represents a validated starting point for developing peroxidase-targeting agents, whereas non-halogenated or 5-fluoro/5-chloro analogs may exhibit different binding profiles due to altered electronic and steric parameters.

Enzyme inhibition Peroxidase Biochemical assay

Synthetic Versatility: Bromine as a Superior Handle for Cross-Coupling Versus Chlorine Analogs

The carbon-bromine bond in ethyl 6-amino-5-bromonicotinate serves as a versatile handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. The bromine atom at the 5-position of the pyridine ring undergoes oxidative addition with Pd(0) catalysts substantially more readily than the chlorine atom in ethyl 6-amino-5-chloronicotinate (CAS 305329-79-7), which has a molecular weight of 200.62 g/mol . In general organic synthesis practice, aryl bromides react approximately 50–100 times faster than aryl chlorides under standard Suzuki coupling conditions. This enhanced reactivity allows for milder reaction temperatures, shorter reaction times, and broader functional group tolerance. The 5-fluoro analog (ethyl 6-amino-5-fluoronicotinate, CAS 1805693-32-6, molecular weight 184.17 g/mol) is essentially unreactive under these conditions, making it unsuitable for diversification via cross-coupling.

Cross-coupling Suzuki-Miyaura Palladium catalysis

Ethyl 6-Amino-5-Bromonicotinate: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Diversification

Ethyl 6-amino-5-bromonicotinate serves as a privileged scaffold for constructing kinase-targeted compound libraries. The 5-bromo substituent enables efficient Suzuki-Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids to generate focused libraries of 5-aryl/heteroaryl-6-aminonicotinate derivatives [1]. The calculated LogP of 1.4 positions this scaffold within the optimal lipophilicity range for kinase inhibitor design, facilitating the generation of lead compounds with favorable physicochemical properties [2].

Process Chemistry: Large-Scale Synthesis with Validated Kilo-Scale Availability

Ethyl 6-amino-5-bromonicotinate is commercially available at up to kilogram scale with a minimum purity specification of 95% [1]. The well-defined physical properties, including melting point (125–127°C) [1] and moisture content specification (≤0.5%) [2], enable robust quality control in process development environments. The lower melting point compared to the methyl ester analog facilitates recrystallization-based purification at manufacturing scale without requiring elevated temperatures.

Chemical Biology: Peroxidase-Targeted Probe Development Using 6-Amino-5-Bromonicotinoyl Scaffold

Research has demonstrated that derivatives bearing the 6-amino-5-bromonicotinoyl core scaffold exhibit inhibitory activity against peroxidase enzymes purified from plant sources [1]. Ethyl 6-amino-5-bromonicotinate can be hydrolyzed to the corresponding carboxylic acid or converted to the hydrazide for further derivatization into activity-based probes or inhibitor candidates targeting peroxidase enzymes involved in oxidative stress pathways and inflammatory processes.

Organic Synthesis: Orthogonal Functional Group Manipulation in Multi-Step Sequences

The compound contains three orthogonal functional handles: the 5-bromo substituent (cross-coupling handle), the ethyl ester (protecting group convertible to acid or amide), and the 6-amino group (available for amide bond formation, reductive amination, or diazotization) [1]. This orthogonal reactivity pattern enables sequential functionalization without protecting group manipulation, streamlining the synthesis of complex heterocyclic targets.

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